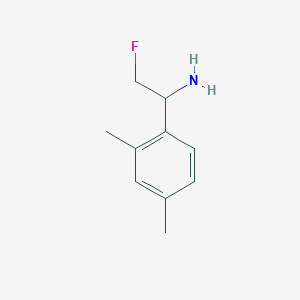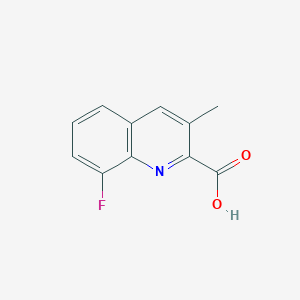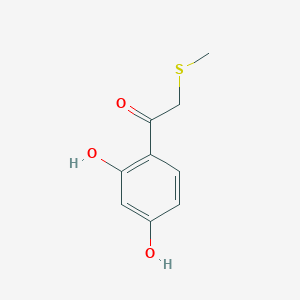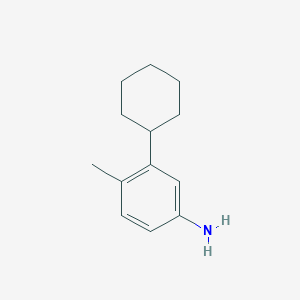
3-Cyclohexyl-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-4-methylaniline is an organic compound belonging to the class of anilines It features a cyclohexyl group attached to the third carbon and a methyl group attached to the fourth carbon of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-4-methylaniline can be achieved through several methods. One common approach involves the nitration of cyclohexylbenzene followed by reduction. The nitration step introduces a nitro group, which is subsequently reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation techniques. This method is favored for its efficiency and scalability. The process typically involves the use of a metal catalyst, such as palladium or platinum, under high-pressure hydrogen gas to achieve the reduction of the nitro group to an amine group .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated anilines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound of 3-Cyclohexyl-4-methylaniline, featuring a simple aromatic amine structure.
Cyclohexylamine: Similar in structure but lacks the aromatic ring.
4-Methylaniline: Contains a methyl group on the aromatic ring but lacks the cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both cyclohexyl and methyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3-cyclohexyl-4-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
InChI-Schlüssel |
FHALAAXWXLHRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


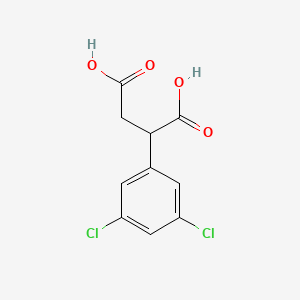
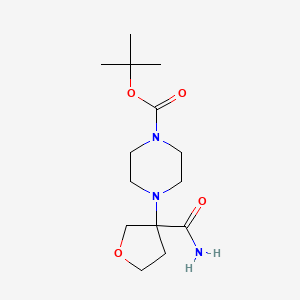
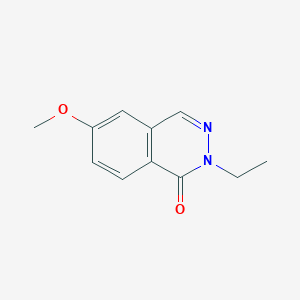
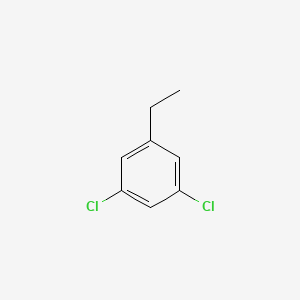

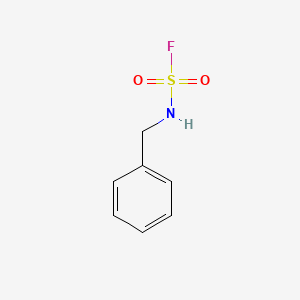
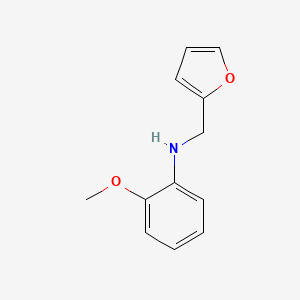
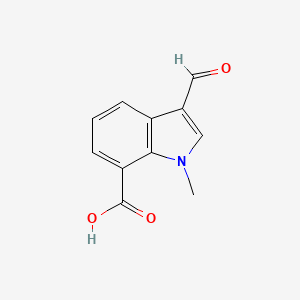

![1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid](/img/structure/B13225412.png)
